This compound serves as a valuable building block in the synthesis of peptides containing the (R)-3-amino-4-(3-chlorophenyl)butyric acid unit. The tert-butoxycarbonyl (Boc) protecting group attached to the amino group allows for selective deprotection and coupling to other amino acids during peptide chain assembly. This application is particularly relevant in the development of therapeutic peptides with diverse functionalities [1].
The presence of the chlorophenyl group and the chiral center in this molecule suggests potential for exploring its biological activity. Researchers might investigate its interaction with specific enzymes or receptors, aiming to identify lead compounds for drug discovery efforts in various therapeutic areas [2].
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid can act as a chiral starting material for the synthesis of other complex molecules with defined stereochemistry. Its functional groups offer various possibilities for further chemical transformations, enabling the creation of diverse new compounds for research purposes [3].
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl protecting group. This compound features a chiral center, making it significant in the field of pharmaceuticals where chirality can influence biological activity. The molecular formula is C₁₅H₂₀ClNO₄, with a molecular weight of approximately 313.78 g/mol .
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid exhibits potential biological activities due to its structural similarity to natural amino acids. Its derivatives may show:
Further research is needed to elucidate its specific biological mechanisms and potential therapeutic applications.
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves the following steps:
This compound finds applications primarily in:
Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid focus on its binding affinity and interactions with various biological targets:
Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid. Here are some notable examples:
The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid lies in its specific chiral configuration and the presence of a chlorine atom at the para position, which can influence both its reactivity and biological interactions compared to related compounds.
The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid possesses well-defined chemical identifiers that establish its unique molecular identity within chemical databases and literature. The systematic characterization begins with its Chemical Abstracts Service registry number 331763-56-5, which serves as the primary numerical identifier for this specific stereoisomer. This designation distinguishes it from other related compounds and ensures precise identification in chemical commerce and research applications.
The molecular formula C₁₅H₂₀ClNO₄ indicates the exact atomic composition, revealing the presence of fifteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight has been consistently reported as 313.77 grams per mole across multiple authoritative sources, providing a fundamental physical constant for quantitative analysis and synthetic applications.
Parameter | Value | Source |
---|---|---|
Chemical Abstracts Service Number | 331763-56-5 | |
Molecular Formula | C₁₅H₂₀ClNO₄ | |
Molecular Weight | 313.77 g/mol | |
PubChem Compound Identifier | 7009711 |
The International Union of Pure and Applied Chemistry systematic name for this compound is (3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This nomenclature precisely describes the molecular architecture, including the specific stereochemical configuration at the third carbon atom, denoted by the (3R) designation. The name systematically identifies the butanoic acid backbone, the 3-chlorophenyl substituent, and the tert-butoxycarbonylamino protecting group.
The compound exhibits multiple systematic naming conventions that reflect different organizational approaches to chemical nomenclature. Alternative systematic names include (R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid and 3-chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid. These variations demonstrate the flexibility inherent in systematic chemical naming while maintaining precise structural description.
The compound is widely recognized in chemical literature through several abbreviated and common names that facilitate communication among researchers and practitioners. The most frequently encountered designation is tert-Butoxycarbonyl-(R)-3-amino-4-(3-chlorophenyl)-butyric acid, which emphasizes the protecting group functionality and the amino acid nature of the molecule. This naming convention proves particularly useful in synthetic chemistry contexts where the compound serves as an intermediate or building block.
Additional synonyms include (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-chlorophenyl)butanoic acid and (R)-3-[(tert-butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid. These alternative formulations provide researchers with multiple search terms for literature review and database queries. The compound also appears in chemical catalogs under abbreviated forms that maintain the essential structural information while conforming to commercial naming practices.
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a chiral amino acid derivative with the molecular formula C15H20ClNO4 [1] [2]. The compound exhibits a molecular weight of 313.77 g/mol [1] [2] [3], with an exact mass of 313.1080858 Da [1]. This molecular composition represents a complex organic structure containing carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific stoichiometric ratios.
The compound is officially registered with the Chemical Abstracts Service under the CAS number 331763-56-5 [1] [3] [4] and is catalogued in PubChem with the identifier CID 7009711 [1]. The InChI Key for this compound is APXVJJBVNYZEDD-GFCCVEGCSA-N [1] [5], providing a unique digital fingerprint for computational chemistry applications. The canonical SMILES notation is represented as CC(C)(C)OC(=O)NC@HCC(=O)O [1] [6] [5], which encodes the complete structural information including stereochemistry.
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H20ClNO4 | [1] [2] |
Molecular Weight | 313.77 g/mol | [1] [2] [3] |
Exact Mass | 313.1080858 Da | [1] |
CAS Number | 331763-56-5 | [1] [3] [4] |
PubChem CID | 7009711 | [1] |
InChI Key | APXVJJBVNYZEDD-GFCCVEGCSA-N | [1] [5] |
MDL Number | MFCD01860901 | [1] [4] [6] |
The structural architecture of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid incorporates multiple distinct functional groups that collectively define its chemical behavior and reactivity profile [8]. The primary functional groups present in this compound include a carboxylic acid moiety, a tert-butoxycarbonyl protected amino group, and a 3-chlorophenyl aromatic system.
The carboxylic acid functional group (-COOH) is located at the terminal position of the butanoic acid backbone [9] [10]. This group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group, conferring acidic properties to the molecule [9] [11]. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, enabling various intermolecular interactions [9] [10]. In infrared spectroscopy, this group typically exhibits characteristic stretching vibrations at 1700-1730 cm⁻¹ for the C=O bond and a broad O-H stretch from 2500-3500 cm⁻¹ [10].
The tert-butoxycarbonyl (Boc) protecting group is attached to the amino functionality at the C-3 position [8] [12]. This protecting group consists of a bulky tert-butyl moiety [(CH3)3C-] connected through an oxycarbonyl linkage [12]. The Boc group serves as an acid-labile protecting strategy commonly employed in peptide synthesis [8] [12]. Under mild acidic conditions, particularly with trifluoroacetic acid, the Boc group can be selectively removed to expose the free amino group [12]. The tert-butyl component provides significant steric hindrance, which influences the conformational preferences of the molecule [8].
The 3-chlorophenyl group represents an aromatic system with an electron-withdrawing chlorine substituent at the meta position [13]. This aromatic moiety contributes to the overall hydrophobic character of the molecule while the chlorine atom exerts inductive effects that influence the electronic distribution within the aromatic ring [13]. The presence of the chlorine substituent at the 3-position creates a specific substitution pattern that affects both the chemical reactivity and biological activity of the compound.
Functional Group | Chemical Structure | Location | Properties |
---|---|---|---|
Carboxylic acid | -COOH | Terminal C-1 | Acidic, H-bond donor/acceptor [9] |
Boc-protected amino | (CH3)3COCONH- | C-3 position | Acid-labile protecting group [12] |
3-Chlorophenyl | 3-ClC6H4- | C-4 position | Electron-withdrawing aromatic [13] |
Butanoic acid chain | C4H7O2 | Backbone | Aliphatic framework [14] |
The amino group at the C-3 position exists in a protected form through the Boc modification [14] [15]. In its unprotected state, amino groups function as weak bases capable of accepting protons [14]. The protection strategy prevents unwanted side reactions during synthetic procedures while maintaining the potential for subsequent deprotection and functionalization [8] [12].
The stereochemical configuration of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is defined by a single chiral center located at the C-3 carbon atom [16] [17]. This carbon center is sp³ hybridized and tetrahedral in geometry, with four distinct substituents that create the chiral environment necessary for stereoisomerism [18] [19].
The absolute configuration is designated as R (Rectus) according to the Cahn-Ingold-Prelog priority rules [18] [17]. To determine this configuration, the four substituents attached to the C-3 chiral center must be ranked according to their atomic number priorities. The priority assignment follows the sequence: NH-Boc > CH2-COOH > CH2-Ar > H, where the Boc-protected amino group receives the highest priority due to the nitrogen atom, followed by the carboxymethyl group containing oxygen, then the benzyl group with carbon, and finally the hydrogen atom with the lowest priority [18] [17].
When the molecule is oriented with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents trace a clockwise path from highest to lowest priority, confirming the R configuration [18] [19]. This stereochemical arrangement is critical because it distinguishes this compound from its (S)-enantiomer, which would exhibit different biological and pharmacological properties [16] [17].
The stereochemical notation (R) in the compound name specifically indicates that the chiral center at C-3 has the Rectus configuration [17]. This is particularly important in the context of amino acid derivatives, where most naturally occurring amino acids adopt the L-configuration in the D/L system, which typically corresponds to S-configuration in the R/S system for most amino acids except cysteine [17]. However, the R/S designation is based solely on the priority rules and may not directly correlate with biological activity patterns [17].
Stereochemical Aspect | Details | Significance |
---|---|---|
Chiral Center | C-3 carbon atom | Single stereogenic center [18] |
Configuration | R (Rectus) | Right-handed arrangement [17] |
Priority Order | NH-Boc > CH2-COOH > CH2-Ar > H | Based on atomic numbers [18] |
Molecular Geometry | Tetrahedral sp³ | Four distinct substituents [19] |
Enantiomeric Purity | Single stereoisomer | Defined absolute configuration [16] |